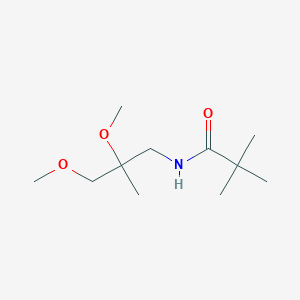

N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide

Description

N-(2,3-Dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide is a tertiary acetamide derivative characterized by a branched alkyl chain substituted with methoxy groups and a 2,2-dimethylpropanamide core. Structural elucidation of such compounds often relies on crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)9(13)12-7-11(4,15-6)8-14-5/h7-8H2,1-6H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGELJMBYYNLZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide typically involves the reaction of 2,3-dimethoxy-2-methylpropylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Key Differences :

- Substituents : Replaces the dimethoxypropyl group with a 3-pyridyl ring, increasing polarity and enabling π-π interactions.

- Synthesis: Prepared via amidation of 2,2-dimethylpropanoyl chloride with 3-aminopyridine, yielding 99.7% purity .

- Applications : Serves as an intermediate for iodinated derivatives (e.g., N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide ) used in medicinal chemistry.

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Key Differences :

- Substituents: Alachlor (C₁₄H₂₀ClNO₂) features a chloroethylphenyl group and methoxymethyl chain, while pretilachlor includes a propoxyethyl chain. These substituents enhance herbicidal activity but reduce polarity compared to the dimethoxypropyl group in the target compound .

- Applications : Widely used as pre-emergent herbicides. The target compound’s methoxy groups may reduce herbicidal efficacy but improve environmental biodegradability.

2-(Ethylamino)-N-(2-methylpropyl)propanamide

Key Differences :

Table 3: Structural and Physicochemical Comparison

| Property | N-(2,3-Dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide | 2-(Ethylamino)-N-(2-methylpropyl)propanamide |

|---|---|---|

| Water Solubility | Moderate (methoxy groups enhance polarity) | High (amine group increases hydrophilicity) |

| Steric Hindrance | High (dimethylpropanamide) | Low (linear ethylamino chain) |

Research Findings and Implications

- Biological Activity : Compared to chloroacetamides like alachlor, the target compound’s lack of a chlorine atom likely reduces toxicity but may limit pesticidal applications. Its steric bulk could favor selective binding in enzyme inhibition studies.

- Structural Insights : Crystallographic analysis using SHELX software could resolve conformational details, such as methoxy group orientation, which are critical for understanding reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using ligands like X-Phos and bases such as LiHMDS. For example, similar derivatives (e.g., pyrido[2,3-d]pyrimidines) are synthesized by reacting aryl amines with 2,2-dimethylpropanamide precursors under anhydrous conditions at controlled temperatures (60–80°C). Key steps include column chromatography for purification and monitoring via TLC (Rf values reported for analogs: 0.46–0.56) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data benchmarks should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For ¹H NMR, δ values for methyl groups in analogous compounds range from 1.2–1.5 ppm, while carbonyl carbons in ¹³C NMR appear near 175 ppm. HRMS data should match calculated molecular weights (e.g., 277.4 g/mol for related structures) .

Q. How can researchers confirm the compound’s purity and stability under experimental conditions?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and varying pH) followed by NMR or MS to identify decomposition products .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved, particularly regarding bond angles and torsional strain?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) to resolve discrepancies. For example, SHELX programs are widely used for modeling small-molecule geometries, even for high-resolution macromolecular data .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution or enzymatic interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with biological targets (e.g., enzymes). For chemical reactivity, use Fukui indices derived from DFT to identify electrophilic/nucleophilic sites .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like halogens or methoxy groups. Test in vitro against target enzymes (e.g., kinase assays) and correlate activity with electronic (Hammett σ constants) or steric parameters (Taft’s Es values) .

Q. What experimental designs are recommended for analyzing the compound’s metabolic pathways in biological systems?

- Methodological Answer : Use LC-MS/MS with stable isotope labeling (e.g., ¹³C or ²H) to track metabolites in liver microsome assays. Compare fragmentation patterns with databases (e.g., HMDB) and validate via recombinant cytochrome P450 isoforms .

Data Analysis and Reproducibility

Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) approaches. For example, vary catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature gradients. Use statistical tools (ANOVA) to identify critical factors .

Q. What protocols ensure reproducibility in crystallizing this compound for X-ray studies?

- Methodological Answer : Slow evaporation from a 1:1 v/v ethanol/water mixture at 4°C is effective for analogous amides. Monitor crystal growth under polarized light microscopy and validate unit cell parameters against CCDC databases .

Tables of Key Data

| Property | Example Values (Analog Compounds) | Reference |

|---|---|---|

| Molecular Weight | 277.4 g/mol | |

| ¹H NMR (δ, ppm) | 1.25 (s, 6H, CH₃), 3.45 (s, 3H, OCH₃) | |

| Melting Point | 120–125°C | |

| TLC Rf (MeOH/CHCl₃, 1:19) | 0.46–0.56 | |

| HRMS (Calc./Found) | 456.2104/456.2101 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.